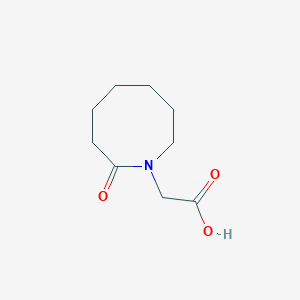

2-(2-Oxoazocan-1-yl)acetic acid

Description

BenchChem offers high-quality 2-(2-Oxoazocan-1-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Oxoazocan-1-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-oxoazocan-1-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c11-8-5-3-1-2-4-6-10(8)7-9(12)13/h1-7H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYQGLJBTMBDSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(C(=O)CC1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide: The Azocan-2-one Scaffold in Peptidomimetic Drug Design

Executive Summary: The therapeutic potential of peptides is often hindered by their inherent pharmacological weaknesses, including poor metabolic stability and low bioavailability. Peptidomimetics, which replicate the structural and functional motifs of peptides using non-natural backbones, offer a robust strategy to overcome these limitations.[1] A key approach in peptidomimetic design is the introduction of conformational constraints to pre-organize the molecule into its bioactive shape, thereby enhancing binding affinity and stability.[2][3][4] This guide provides a detailed technical exploration of the azocan-2-one scaffold, an 8-membered lactam that serves as a highly effective, conformationally constrained dipeptide mimic. We will examine its structural properties, detail robust synthetic protocols for its creation and incorporation into peptide sequences, and discuss its application in the design of next-generation therapeutics.

The Peptidomimetic Imperative: Beyond Native Peptides

Native peptides are exquisite biological tools, capable of mediating a vast array of physiological processes with high specificity. However, their translation into effective systemic drugs is fraught with challenges. The peptide backbone is a prime target for proteases, leading to rapid in-vivo degradation and short half-lives.[5][6] Furthermore, their typically high polarity and flexibility impede passive diffusion across cellular membranes.

Peptidomimetic chemistry addresses these issues by designing molecules that present the critical pharmacophoric groups of a parent peptide on a more robust, non-peptidic, or modified-peptide scaffold.[1] A cornerstone of this field is the principle of conformational constraint . By reducing the inherent flexibility of a linear peptide, we can:

-

Pre-organize the Active Conformation: Locking the molecule into a shape that is complementary to its biological target reduces the entropic penalty of binding, often leading to a significant increase in potency.[2]

-

Enhance Proteolytic Stability: Non-natural scaffolds are not recognized as substrates by proteases, dramatically increasing the molecule's half-life.

-

Improve Selectivity: A rigid conformation is less likely to bind promiscuously to off-target receptors, reducing potential side effects.

The azocan-2-one scaffold has emerged as a privileged structure in this context, providing an ideal platform for mimicking one of the most common and functionally important secondary structures in peptides: the β-turn.

The Azocan-2-one Scaffold: A Privileged Architecture for Dipeptide Mimicry

The azocan-2-one is an eight-membered cyclic amide (lactam). Its utility in drug design stems from its ability to function as a topographically constrained dipeptide surrogate. Specifically, when appropriately substituted, it can rigidly mimic the i+1 and i+2 residues of a β-turn. β-turns are critical motifs in molecular recognition, often found at the surface of proteins and mediating protein-protein interactions (PPIs).[7][8]

The constrained nature of the 8-membered ring forces the substituents, which mimic the amino acid side chains, into a well-defined spatial orientation that replicates the geometry of a natural β-turn. This pre-organization is the key to its success as a peptidomimetic scaffold. The stability and preferred conformations of these mimics can be rigorously characterized using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and molecular dynamics (MD) simulations, which provide atomic-level insights into their three-dimensional structure in solution.[9][10][11]

Caption: The Azocan-2-one scaffold as a β-turn mimetic.

Synthesis and Functionalization of Azocan-2-one Monomers

A robust and scalable synthesis is critical for the utility of any building block in drug discovery. The azocan-2-one core can be accessed through several synthetic routes, with the Beckmann rearrangement being a classic and highly reliable method.[12][13] This reaction transforms a ketoxime into a lactam under acidic conditions and is famously used in the industrial synthesis of ε-caprolactam (a 7-membered lactam), the precursor to Nylon 6.[13][14]

The primary advantage of this approach is the availability of diverse cyclic ketone precursors, allowing for the synthesis of a wide range of functionalized azocan-2-one scaffolds. For incorporation into peptides, the key is to synthesize a monomer that contains a protected amino group, allowing it to be used as an amino acid surrogate in standard peptide synthesis.

Caption: Synthetic workflow for an SPPS-ready azocan-2-one monomer.

Detailed Experimental Protocol 1: Synthesis of an N-Fmoc-Protected Amino-Azocan-2-one Building Block

This protocol outlines a representative synthesis based on the Beckmann rearrangement. Causality: We start with a ketone, convert it to an oxime to install the nitrogen atom, and then use the acid-catalyzed rearrangement to achieve ring expansion to the desired 8-membered lactam.[15][16] Subsequent steps install and protect the amino group required for peptide synthesis.

Materials:

-

4-Oxocycloheptanecarboxylic acid

-

Hydroxylamine hydrochloride

-

Sodium acetate

-

Polyphosphoric acid (PPA)

-

N-Bromosuccinimide (NBS)

-

Ammonia in Methanol

-

9-fluorenylmethyl-succinimidyl-carbonate (Fmoc-OSu)

-

Standard organic solvents and reagents for workup and purification.

Procedure:

-

Oxime Formation:

-

Dissolve 4-oxocycloheptanecarboxylic acid (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and sodium acetate (1.5 eq) in a 1:1 mixture of ethanol and water.

-

Stir the mixture at 60 °C for 4 hours. Monitor reaction completion by TLC.

-

Cool the reaction, remove ethanol under reduced pressure, and extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude oxime, which is used without further purification.

-

-

Beckmann Rearrangement:

-

Add the crude oxime slowly and in portions to pre-heated polyphosphoric acid (PPA) at 120 °C under vigorous stirring. (CAUTION: Exothermic reaction).

-

Maintain the temperature for 30 minutes after the addition is complete.

-

Carefully pour the hot, viscous mixture onto crushed ice.

-

Neutralize the acidic solution with solid NaHCO₃ and extract the product with dichloromethane (DCM).

-

Dry the organic phase, concentrate, and purify by column chromatography (silica gel) to yield the 5-oxo-azocan-4-carboxylic acid.

-

-

α-Bromination and Amination:

-

Treat the lactam from the previous step with NBS (1.1 eq) and a catalytic amount of AIBN in carbon tetrachloride and reflux overnight.

-

After cooling and filtration, concentrate the solvent. Dissolve the crude bromide in a 7N solution of ammonia in methanol in a sealed pressure vessel.

-

Stir at room temperature for 24 hours.

-

Concentrate the solvent and purify the resulting amino-lactam carboxylic acid by ion-exchange chromatography.

-

-

Fmoc Protection:

-

Dissolve the amino-lactam (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

-

Add sodium carbonate (2.5 eq) and cool the solution to 0 °C.

-

Add a solution of Fmoc-OSu (1.1 eq) in dioxane dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the reaction mixture with 1N HCl and extract with ethyl acetate.

-

Dry the organic layer, concentrate, and purify by flash chromatography to afford the final Fmoc-protected azocan-2-one monomer.

-

Integration into Peptide Chains: Solid-Phase Synthesis (SPPS)

The power of the Fmoc-protected azocan-2-one monomer lies in its seamless compatibility with standard automated Solid-Phase Peptide Synthesis (SPPS) protocols.[17][18] The monomer is treated just like any other non-canonical Fmoc-protected amino acid.

The SPPS cycle is a repetitive process of N-terminal Fmoc deprotection, followed by coupling of the next activated Fmoc-amino acid. Causality: The use of an orthogonal Fmoc protecting group (removed by base) and acid-labile side-chain protecting groups allows for the sequential assembly of the peptide chain on a solid support, followed by a final cleavage and deprotection step.[18]

Caption: SPPS cycle for incorporating an azocan-2-one monomer.

Detailed Experimental Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporating an Azocan-2-one Monomer

This protocol assumes a standard Fmoc/tBu strategy on an automated peptide synthesizer.

Materials:

-

Fmoc-Rink Amide MBHA resin

-

Fmoc-protected amino acids

-

Fmoc-protected azocan-2-one monomer (from Protocol 1)

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

Activation solution: 0.5 M HBTU/HOBt in DMF

-

Activation base: 2 M DIPEA in NMP

-

Solvents: DMF, DCM, NMP

-

Cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes.

-

First Amino Acid Coupling: Perform the standard deprotection and coupling cycle for the first resin-linked amino acid.

-

Iterative Cycles for Standard Amino Acids: Continue with automated SPPS cycles for subsequent standard amino acids as per the desired sequence.

-

Incorporation of Azocan-2-one Monomer:

-

Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group. Wash thoroughly with DMF.

-

Activation: In a separate vessel, pre-activate the Fmoc-azocan-2-one monomer (4 eq) with HBTU/HOBt (4 eq) and DIPEA (8 eq) in DMF for 5 minutes.

-

Coupling: Add the activated monomer solution to the resin and allow it to react for 1-2 hours. The longer coupling time is prudent for sterically hindered or unusual monomers. A Kaiser test can be performed to confirm complete coupling.

-

Capping (Optional): If the Kaiser test is positive (indicating incomplete coupling), treat the resin with a solution of acetic anhydride and DIPEA in DMF to cap any unreacted free amines.

-

-

Continue Synthesis: Proceed with standard SPPS cycles for any remaining amino acids in the sequence.

-

Final Deprotection: Remove the final N-terminal Fmoc group.

-

Cleavage and Global Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Isolation: Filter the resin and precipitate the crude peptide in cold diethyl ether. Centrifuge, decant the ether, and dry the peptide pellet.

-

Purification: Purify the crude peptide by reverse-phase HPLC. Confirm identity and purity by LC-MS and analytical HPLC.

Applications and Biological Validation

Peptidomimetics incorporating the azocan-2-one scaffold are particularly well-suited for targeting PPIs, where surface-exposed β-turns are often the key recognition motif.[4][19] By mimicking this turn, the synthetic molecule can act as a competitive inhibitor, disrupting the disease-relevant protein interaction. The ultimate validation of the scaffold's utility comes from quantitative biological assays. The potency of a designed inhibitor is typically reported as its half-maximal inhibitory concentration (IC₅₀) or its inhibition constant (Kᵢ).[20]

The table below presents representative data for various lactam-constrained peptidomimetics, illustrating the high potencies that can be achieved through this design strategy.

| Compound Class | Target | Biological Activity (IC₅₀) | Reference |

| Azetidin-2-one Derivative | SiHa (cervical cancer) cell line | 0.1 µM | [21] |

| Azetidin-2-one Derivative | B16F10 (melanoma) cell line | 1.2 µM | [21] |

| Lupin Peptide P5 Analog | HMG-CoAR | 73.8 µM | [22] |

| GA-Peptide Derivative | MCF-7 (breast cancer) cell line | 3.7 µg/mL | [23] |

| Cyclic Antimicrobial Peptide | S. aureus (Gram-positive) | 1.5 µg/mL (MIC) | [24] |

Note: Data is illustrative of the potency achievable with constrained lactam peptidomimetics. IC₅₀ is the concentration of an inhibitor where the response is reduced by half. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Caption: Master workflow for peptidomimetic drug design.

Conclusion and Future Outlook

The azocan-2-one scaffold represents a powerful and validated tool in the arsenal of the medicinal chemist. Its ability to rigidly enforce a β-turn conformation provides a reliable strategy for converting biologically active peptides into drug candidates with superior pharmacological properties. The synthetic accessibility of functionalized monomers and their compatibility with standard SPPS make this scaffold highly attractive for both academic research and industrial drug development.

Future efforts will likely focus on developing novel, more efficient synthetic routes to a wider diversity of substituted azocan-2-one monomers. Furthermore, the integration of computational chemistry to predict the optimal side-chain orientations for specific biological targets will continue to accelerate the design-synthesis-test cycle, paving the way for new and potent peptidomimetic therapeutics.

References

- Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC.

- Constrained Peptides in Drug Discovery and Development. SciSpace.

- Shaping the future of constrained peptides and compact proteins in drug discovery. Australian Journal of Chemistry.

- Constrained Peptides in Drug Discovery and Development.

- Rational Design of Constrained Peptides as Protein Interface Inhibitors. MDPI.

- Asymmetric synthesis of functionalizable type II β-turn-inducing α-amino acid building blocks. pubs.acs.org.

- Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. PMC.

- A new insight into Beckmann rearrangement for the synthesis of some (E)-3- arylidenepiperidin-2-ones. sciencedirect.com.

- Strategies for Beckmann rearrangement.

- Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents. PMC.

- Oxazolopiperidin-2-ones as type II' beta-turn mimetics: synthesis and conform

- N-Amino-imidazolin-2-one Peptide Mimic Synthesis and Conform

- Application Notes and Protocols: Beckmann Rearrangement of Hexan-2-one Oxime to N-butylacetamide. Benchchem.

- The β-D-Glucose Scaffold as a β-Turn Mimetic. PMC.

- Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement met

- Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Str

- Beckmann rearrangement. Wikipedia.

- Solid-Phase Synthesis of “Mixed” Peptidomimetics Using Fmoc-Protected Aza-β3-amino Acids. pubs.acs.org.

- Synthesis, Characterization, In Vitro Anticancer Potentiality, and Antimicrobial Activities of Novel Peptide–Glycyrrhetinic-Acid-Based Deriv

- Impact of Stereochemical Replacement on Activity and Selectivity of Membrane-Active Antibacterial and Antifungal Cyclic Peptides. biorxiv.org.

- Design, synthesis, conformational analysis and application of indolizidin-2-one dipeptide mimics. Organic & Biomolecular Chemistry (RSC Publishing).

- Design, synthesis and biomedical applications of Azabicycloalkanone Amino Acid Peptidomimetics. Papyrus.

- Azapeptide Synthesis Fully Integrated into Standard Solid-Phase Peptide Synthesis (SPPS): Case Study with Azapeptide-GLP-1. bioRxiv.

- Two consecutive aza-amino acids in peptides promote stable β-turn formation in water. Organic & Biomolecular Chemistry (RSC Publishing).

- Advances in Fmoc solid‐phase peptide synthesis. PMC.

- Azapeptide Synthesis Fully Integrated into Standard Solid-Phase Peptide Synthesis (SPPS): Case Study with Azapeptide-GLP-1.

- In-peptide synthesis of di-oxazolidinone and dehydroamino acid–oxazolidinone motifs as β-turn inducers.

- Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs. MDPI.

- Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery.

- Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs. eScholarship.

- Solid-phase peptide synthesis. Digital CSIC.

- Computational Design and Biological Evaluation of Analogs of Lupin Peptide P5 Endowed with Dual PCSK9/HMG-CoAR In. Semantic Scholar.

Sources

- 1. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies [mdpi.com]

- 2. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The β-D-Glucose Scaffold as a β-Turn Mimetic - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Oxazolopiperidin-2-ones as type II' beta-turn mimetics: synthesis and conformational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs | MDPI [mdpi.com]

- 11. Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs [escholarship.org]

- 12. researchgate.net [researchgate.net]

- 13. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 14. Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. digital.csic.es [digital.csic.es]

- 19. mdpi.com [mdpi.com]

- 20. accio.github.io [accio.github.io]

- 21. Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. mdpi.com [mdpi.com]

- 24. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

The History and Development of Medium-Ring Lactam Building Blocks: From Industrial Feedstocks to Drug Discovery Scaffolds

An In-depth Technical Guide:

Abstract

Medium-sized rings (8-11 membered) are a fascinating and challenging structural class in chemistry. Among them, medium-ring lactams have emerged as privileged scaffolds in natural products, pharmaceuticals, and materials science.[1][2] However, their synthesis is notoriously difficult due to unfavorable enthalpic and entropic barriers, such as transannular strain, which often plague traditional cyclization methods.[3][4][5] This guide provides an in-depth technical analysis of the historical evolution and modern development of synthetic strategies for accessing these valuable building blocks. We will journey from the foundational Beckmann and Schmidt rearrangements, which established the industrial production of key monomers like caprolactam, to the cutting-edge cascade reactions and photoredox catalysis that now enable the construction of diverse and complex lactam libraries for drug discovery. This narrative emphasizes the causality behind experimental choices, provides detailed protocols for key reactions, and explores the expanding applications of these versatile molecular architectures for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Medium-Ring Lactams

Lactams, or cyclic amides, are among the most significant heterocyclic motifs in medicinal chemistry.[6] While small-ring lactams (β, γ, δ) are ubiquitous, their medium-ring counterparts (ε, ζ, η, etc.) occupy a unique and under-represented area of chemical space.[2][7][8] This scarcity in screening libraries is not due to a lack of potential; numerous natural products and bioactive molecules feature these larger ring systems, which offer a three-dimensional structural diversity ideal for targeting complex protein surfaces that are often considered "undruggable."[1][3]

The primary obstacle to their widespread use has always been synthetic accessibility.[2][9] Direct intramolecular "head-to-tail" cyclization of linear precursors is often inefficient, requiring high-dilution conditions to minimize competing intermolecular polymerization and still struggling to overcome the inherent strain of the medium-sized ring.[4][10] Consequently, the development of robust synthetic methodologies has been driven by the need for more efficient and versatile routes. Ring-expansion reactions, in particular, have proven to be a powerful alternative, allowing the formation of large rings without a discrete, challenging end-to-end cyclization step.[10][11] This guide will explore the chronological and thematic development of these critical synthetic tools.

Historical Perspective: Foundational Ring-Expansion Reactions

The story of medium-ring lactams begins not in the context of complex drug molecules, but in the burgeoning field of polymer chemistry, where a reliable, large-scale synthesis of a simple seven-membered lactam was required.

2.1 The Beckmann Rearrangement (1886)

First reported by Ernst Otto Beckmann in 1886, the Beckmann rearrangement is a classic acid-catalyzed conversion of a ketoxime into an amide.[12][13][14] When applied to a cyclic ketoxime, the reaction results in a ring-expanded lactam. This discovery was monumental, as it provided the first truly practical method for synthesizing ε-caprolactam from cyclohexanone oxime, the monomer required for the industrial production of Nylon-6.[13][14][15]

Mechanism and Causality: The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water).[15][16] The key step is the concerted migration of the alkyl or aryl group that is anti-periplanar (trans) to the leaving group, which moves from the carbon to the nitrogen atom as the water molecule departs.[13][16] This stereospecific requirement is a critical experimental consideration; the geometry of the starting oxime dictates which carbon bond is broken and thus the structure of the resulting lactam. The resulting nitrilium ion is then attacked by water, and following tautomerization, the final lactam product is formed.[15] The harsh acidic conditions (typically concentrated sulfuric acid) are necessary to facilitate the formation of the good leaving group, but this can also limit the reaction's applicability to substrates with sensitive functional groups.[14][16]

Sources

- 1. A novel medium size lactam ring analoges as antibacterial agents: Synthesis, biological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Elaboration of Medium-Sized Ring Building Blocks Prepared via Cascade Ring Expansion Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. chinesechemsoc.org [chinesechemsoc.org]

- 5. researchgate.net [researchgate.net]

- 6. Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04841C [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Ring-Expansion Approach to Medium-Sized Lactams and Analysis of Their Medicinal Lead-Like Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of a macrocyclic and medium-sized ring lactam library using cascade ring expansion reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01048A [pubs.rsc.org]

- 10. Synthesis of a macrocyclic and medium-sized ring lactam library using cascade ring expansion reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. thieme-connect.com [thieme-connect.com]

- 12. BJOC - Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps [beilstein-journals.org]

- 13. Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 15. Beckmann Rearrangement: Mechanism, Steps & Uses Explained [vedantu.com]

- 16. organicchemistrytutor.com [organicchemistrytutor.com]

Engineering Beta-Turn Mimetics: A Technical Guide to 2-(2-Oxoazocan-1-yl)acetic Acid Scaffolds

Executive Summary

The disruption of protein-protein interactions (PPIs) remains one of the most formidable challenges in modern drug discovery. Because secondary structural motifs—specifically

Structural Rationale & Conformational Dynamics

The "Medium-Ring" Advantage

Historically, 5- and 6-membered rings (classic Freidinger lactams) have been utilized to constrain the

By contrast, the 8-membered azocan-2-one ring provides a unique conformational space. The expanded ring size lowers the energetic barrier for trans-to-cis amide bond isomerization. Consequently, the 8-membered lactam exists in a dynamic equilibrium between an extended trans-conformer and a folded cis-conformer[2]. In polar environments or upon receptor engagement, the scaffold strongly favors the folded cis-state, which precisely mimics the geometry of a proline-induced Type VIb

The Role of the N-Acetic Acid Appendage

The

Workflow for designing and validating 8-membered lactam beta-turn mimetics.

Synthesis Methodology: Overcoming the Medium-Ring Effect

Synthesizing 8-membered lactams via direct macrolactamization is notoriously low-yielding due to transannular strain and unfavorable entropy. To bypass these thermodynamic penalties, Ring-Closing Metathesis (RCM) of a pre-organized diene is the preferred strategy[3].

Protocol 1: Synthesis of the 2-(2-Oxoazocan-1-yl)acetic Acid Scaffold

Step 1: Preparation of the Diene Precursor

-

Procedure: React 6-heptenoyl chloride (1.2 eq) with allylamine (1.0 eq) in CH₂Cl₂ at 0 °C using triethylamine (2.0 eq) as a base.

-

Causality: This step generates N-allylhept-6-enamide, providing the exact carbon count required. The terminal olefins are sterically unencumbered, priming the molecule for metathesis.

Step 2: Ring-Closing Metathesis (RCM)

-

Procedure: Dissolve the diene in anhydrous CH₂Cl₂ (to a high dilution of 0.01 M). Add Grubbs' 2nd Generation Catalyst (5 mol%) and reflux for 12 hours.

-

Causality: High dilution is critical to favor intramolecular cyclization over intermolecular oligomerization. Grubbs' II is chosen over Grubbs' I due to its higher stability and efficiency in closing medium-sized rings[3].

-

Validation: Monitor by TLC. Confirm cyclization via ¹H-NMR by the loss of terminal olefinic protons (

5.0–5.2) and the appearance of internal olefinic protons (

Step 3: Olefin Reduction

-

Procedure: Treat the resulting 5,6-dehydroazocan-2-one with H₂ (1 atm) over 10% Pd/C in methanol for 4 hours. Filter through Celite and concentrate.

Step 4: N-Alkylation and Deprotection

-

Procedure: Dissolve the azocan-2-one in anhydrous DMF. Add NaH (1.5 eq, 60% dispersion) at 0 °C, stir for 30 mins, then add tert-butyl bromoacetate (1.2 eq). Stir at room temperature for 4 hours. Deprotect using 50% TFA in CH₂Cl₂ for 2 hours to yield the final 2-(2-oxoazocan-1-yl)acetic acid.

-

Causality: Why use tert-butyl bromoacetate instead of free bromoacetic acid? The free carboxylic acid would quench the basic conditions required to deprotonate the secondary lactam, leading to incomplete conversion. The tert-butyl ester protects the carboxylate and provides a lipophilic handle that simplifies chromatographic purification prior to the final TFA cleavage.

Conformational equilibrium of the azocan-2-one scaffold dictating beta-turn formation.

Conformational Validation

Once the scaffold is incorporated into a target peptide sequence via standard solid-phase peptide synthesis (SPPS), its conformation must be validated to ensure it adopts the intended

Protocol 2: NMR NOESY/ROESY Analysis

-

Procedure: Dissolve the purified peptidomimetic in CDCl₃ or DMSO-

(depending on solubility and target environment). Acquire 2D NOESY or ROESY spectra with a mixing time of 200–400 ms. -

Causality: The mixing time must be optimized to prevent spin diffusion while allowing sufficient time for NOE build-up.

-

Validation: The diagnostic marker for a cis-amide bond (and thus a Type VI turn) is a strong NOE cross-peak between the

-proton of residue

Quantitative Data Presentation

The table below summarizes the theoretical dihedral angles of ideal

| Parameter | Ideal Type VIa | Ideal Type VIb | 8-Membered Lactam Mimetic |

| -60° | -120° | -115° | |

| 120° | 120° | 110° | |

| -90° | -60° | -55° | |

| 0° | 0° | -10° | |

| Amide Bond ( | cis | cis | cis (Dynamic) |

Table 1: Comparison of dihedral angles between ideal Type VI turns and the azocan-2-one scaffold.

Conclusion

The 2-(2-oxoazocan-1-yl)acetic acid scaffold represents a highly sophisticated approach to peptidomimetic design. By leveraging the unique conformational flexibility of the 8-membered ring, researchers can bypass the rigid limitations of smaller Freidinger lactams. When synthesized via RCM and validated through rigorous NMR protocols, this scaffold provides an authoritative template for developing potent inhibitors of therapeutically relevant protein-protein interactions.

References

1.[2] Derrer, S., Davies, J. E., & Holmes, A. B. (2000). Synthesis and conformational analysis of a type VIb β-turn mimetic based on an eight-membered lactam. Journal of the Chemical Society, Perkin Transactions 1. RSC Publishing. URL:[Link] 2.[1] Kikelj, D. et al. (2003). The Application of Freidinger Lactams and their Analogs in the Design of Conformationally Constrained Peptidomimetics. Current Medicinal Chemistry. URL:[Link] 3.[3] Hegmann, N., Prusko, L., Diesendorf, N., & Heinrich, M. R. (2016). In situ conformational fixation of the amide bond enables a general access to medium-sized lactams via ring-closing metathesis. Chemistry - A European Journal. URL:[Link]

Sources

Methodological & Application

protocol for N-alkylation of azocan-2-one with bromoacetic acid

An Application Note and Protocol for the Synthesis of (2-Oxoazocan-1-yl)acetic Acid via N-Alkylation of Azocan-2-one with Bromoacetic Acid

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the N-alkylation of azocan-2-one using bromoacetic acid to synthesize (2-oxoazocan-1-yl)acetic acid. This protocol is designed for researchers, scientists, and professionals in drug development and organic synthesis. The guide delves into the underlying chemical principles, offers a detailed, step-by-step experimental procedure, outlines critical safety measures, and provides troubleshooting advice to ensure a successful and reproducible synthesis.

Introduction and Scientific Context

N-alkylation of lactams is a cornerstone transformation in organic chemistry, enabling the synthesis of a vast array of functionalized molecules with significant applications in medicinal chemistry and materials science.[1][2] The introduction of an alkyl group onto the lactam nitrogen can profoundly alter a molecule's steric and electronic properties, influencing its biological activity and pharmacokinetic profile.[1]

Azocan-2-one, an eight-membered cyclic amide (lactam), serves as a valuable scaffold. Its N-alkylation with bromoacetic acid yields (2-oxoazocan-1-yl)acetic acid, a bifunctional molecule incorporating both a lactam ring and a carboxylic acid moiety.[3][4] This structure is a key building block for more complex molecules, including peptidomimetics and novel pharmaceutical agents.

However, the alkylation of lactams is not without its challenges. The lactam anion, formed upon deprotonation, is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom.[5][6] This can lead to the formation of an undesired O-alkylated byproduct (a lactim ether). This protocol is optimized to favor the desired N-alkylation pathway through careful selection of reagents and reaction conditions.

Reaction Mechanism and Principles of Selectivity

The synthesis of (2-oxoazocan-1-yl)acetic acid proceeds via a nucleophilic aliphatic substitution (SN2) reaction.[1][7] The process involves two primary steps:

-

Deprotonation: A base is used to abstract the acidic proton from the nitrogen atom of azocan-2-one. This generates a nucleophilic lactam anion.

-

Nucleophilic Attack: The deprotonated nitrogen atom attacks the electrophilic carbon of bromoacetic acid, displacing the bromide ion and forming the new N-C bond.

Caption: General mechanism for N-alkylation of azocan-2-one.

Controlling N- vs. O-Alkylation

As lactams can exist in tautomeric equilibrium with their lactim form, deprotonation creates an anion with nucleophilic character on both the nitrogen and oxygen atoms.[5] The regioselectivity of the subsequent alkylation is governed by the Hard and Soft Acids and Bases (HSAB) principle.

-

Nitrogen Center: Considered a "soft" nucleophile.

-

Oxygen Center: Considered a "hard" nucleophile.

To selectively achieve N-alkylation, reaction conditions should be chosen to favor the interaction between the soft nitrogen center and a compatible electrophile.[5] Bromoacetic acid, with its alkyl bromide moiety, is a relatively "soft" electrophile compared to agents like dimethyl sulfate, making it suitable for this purpose.[5] Further control is exerted by:

-

Solvent: Less polar, aprotic solvents such as Tetrahydrofuran (THF) or Acetonitrile are preferred over highly polar solvents like DMF or DMSO, which can favor O-alkylation.[5]

-

Base: A mild, non-nucleophilic inorganic base like potassium carbonate is ideal.[1] Stronger, "harder" bases like sodium hydride can increase the proportion of the O-alkylated byproduct.[5]

-

Temperature: Lower temperatures can favor the kinetically preferred N-alkylation product over the potentially more thermodynamically stable O-alkylated product.[5]

Materials, Reagents, and Equipment

Reagents and Materials

| Reagent | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Supplier Notes |

| Azocan-2-one | 673-66-5 | C₇H₁₃NO | 127.18 | Purity ≥98% |

| Bromoacetic acid | 79-08-3 | C₂H₃BrO₂ | 138.95 | Purity ≥99%, handle with extreme care[8] |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | 138.21 | Anhydrous, fine powder |

| Acetonitrile (CH₃CN) | 75-05-8 | C₂H₃N | 41.05 | Anhydrous, ≥99.8% |

| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | ACS Grade |

| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 | 1 M aqueous solution |

| Brine (sat. NaCl solution) | 7647-14-5 | NaCl | 58.44 | Saturated aqueous solution |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 | Granular |

| Deionized Water (H₂O) | 7732-18-5 | H₂O | 18.02 |

Equipment

-

Three-neck round-bottom flask (250 mL) with magnetic stirrer bar

-

Reflux condenser and heating mantle with temperature control

-

Inert atmosphere setup (Nitrogen or Argon gas line, bubbler)

-

Addition funnel

-

Glass funnels and beakers

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

pH paper or meter

-

Standard laboratory glassware (graduated cylinders, Erlenmeyer flasks)

-

Analytical balance

-

Thin-Layer Chromatography (TLC) plates and chamber

-

Personal Protective Equipment (PPE): Safety goggles, face shield, nitrile gloves, lab coat

Environment, Health, and Safety (EHS) Precautions

This protocol involves hazardous materials. A thorough risk assessment must be conducted before commencing any work.

-

Bromoacetic Acid: This substance is highly toxic and corrosive . It is fatal if swallowed and toxic upon inhalation or skin contact.[8][9] It causes severe skin burns and eye damage.[8]

-

Handling: ALWAYS handle bromoacetic acid inside a certified chemical fume hood.[10] Avoid creating dust.[9] Wear double-layered nitrile gloves, a chemical-resistant lab coat, and chemical safety goggles with a face shield.[8][9][11]

-

Storage: Store in a cool, dry, well-ventilated area in the original, tightly sealed container, away from incompatible materials like bases and metals.[11] The material is light-sensitive and hygroscopic.[9][10]

-

Spills: In case of a spill, evacuate the area. Use a dry clean-up procedure; do not add water.[11] Collect waste in a suitable, labeled container for hazardous waste disposal.[8]

-

-

Solvents: Acetonitrile and ethyl acetate are flammable. Keep away from ignition sources.[11]

-

General Precautions: Perform the reaction in a well-ventilated area, preferably a fume hood.[11] Avoid inhalation of vapors and direct contact with all chemicals.[9]

-

Waste Disposal: All chemical waste, including solvents and aqueous layers from extraction, must be disposed of in appropriately labeled hazardous waste containers according to institutional guidelines.

Detailed Experimental Protocol

This protocol outlines the synthesis on a 10 mmol scale.

Caption: Experimental workflow for the synthesis of (2-oxoazocan-1-yl)acetic acid.

Step-by-Step Methodology

-

Reaction Setup:

-

Place a 250 mL three-neck round-bottom flask containing a magnetic stirrer bar under an inert atmosphere (Nitrogen or Argon). It is recommended to flame-dry the glassware under vacuum and allow it to cool under the inert atmosphere to ensure anhydrous conditions.

-

To the flask, add azocan-2-one (1.27 g, 10.0 mmol, 1.0 eq) and anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 eq).

-

Add 100 mL of anhydrous acetonitrile via cannula or syringe.

-

-

Reagent Addition and Reaction:

-

In a separate, dry flask, carefully dissolve bromoacetic acid (1.39 g, 10.0 mmol, 1.0 eq) in 20 mL of anhydrous acetonitrile. Caution: Perform this in a fume hood.

-

Transfer the bromoacetic acid solution to an addition funnel and add it dropwise to the stirred suspension of azocan-2-one and potassium carbonate over approximately 30 minutes at room temperature.

-

Once the addition is complete, fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80-82°C) using a heating mantle.

-

Allow the reaction to proceed for 12-18 hours. Monitor the consumption of the starting material by TLC (e.g., using a 9:1 Dichloromethane:Methanol mobile phase).

-

-

Work-up and Isolation:

-

After the reaction is complete (as indicated by TLC), remove the heat source and allow the mixture to cool to room temperature.

-

Filter the suspension through a pad of celite or a sintered glass funnel to remove the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of acetonitrile.

-

Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the resulting crude residue in 100 mL of ethyl acetate. Transfer the solution to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2 x 30 mL) and then with brine (1 x 30 mL). The acidic wash helps to remove any unreacted starting material and the brine wash removes residual water.

-

Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate fully on the rotary evaporator to yield the crude (2-oxoazocan-1-yl)acetic acid, which should be a solid or a viscous oil.

-

-

Purification and Characterization:

-

The crude product can be purified by recrystallization. A common solvent system is ethyl acetate/hexanes. Dissolve the crude solid in a minimal amount of hot ethyl acetate and slowly add hexanes until turbidity persists. Allow to cool slowly to room temperature, then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum.

-

Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity. The expected molecular weight is 185.22 g/mol .[3]

-

Troubleshooting and Field-Proven Insights

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low or No Reaction | 1. Ineffective base (hydrated K₂CO₃).2. Insufficient reaction time or temperature.3. Deactivated bromoacetic acid. | 1. Ensure K₂CO₃ is fully anhydrous; dry in an oven before use.2. Increase reaction time and monitor by TLC. Ensure reflux temperature is reached.3. Use a fresh bottle of bromoacetic acid. |

| Significant O-Alkylation Byproduct | 1. Reaction temperature is too high.2. Solvent is too polar.3. Base is too strong or not bulky enough. | 1. Attempt the reaction at a lower temperature (e.g., 60°C) for a longer duration.[5]2. Ensure the solvent is appropriate. Consider switching from acetonitrile to THF.[5]3. Use K₂CO₃ or Cs₂CO₃. Avoid NaH or alkoxides.[5] |

| Product is an Intractable Oil | 1. Presence of impurities.2. Product is hygroscopic. | 1. Attempt purification via column chromatography on silica gel.2. Ensure rigorous drying under high vacuum. |

| Low Isolated Yield | 1. Incomplete reaction.2. Product loss during aqueous work-up.3. Inefficient recrystallization. | 1. Confirm reaction completion via TLC before work-up.2. The product has some water solubility. Minimize the volume of aqueous washes or perform a back-extraction of the aqueous layers.3. Optimize recrystallization solvent system; minimize the amount of hot solvent used for dissolution. |

References

-

PubChemLite. 2-(2-oxoazocan-1-yl)acetic acid (C9H15NO3). [Link]

-

MDPI. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. [Link]

-

Semantic Scholar. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. [Link]

-

PubMed. (2017). N-Alkylation and Aminohydroxylation of 2-Azidobenzenesulfonamide Gives a Pyrrolobenzothiadiazepine Precursor Whereas Attempted N-Alkylation of 2-Azidobenzamide Gives Benzotriazinones and Quinazolinones. [Link]

-

Royal Society of Chemistry. Density functional study on the mechanism of direct N-acylation reaction of lactams with aldehydes catalyzed by Shvo's catalyst. [Link]

-

Molecules. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. [Link]

-

ResearchGate. (2025). Efficient N-alkylation of aza and diaza macrocycles under microwave irradiation in solventless media. [Link]

-

Mettler Toledo. Alkylation Reactions. [Link]

-

Sciforum. A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. [Link]

-

ResearchGate. Highly efficient protocol for one-pot N-alkylation of nucleobases using alcohols in bmim[Br]: A rapid route to access acyclic nucleosides. [Link]

-

Beilstein Journal of Organic Chemistry. (2022). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. [Link]

-

Wikipedia. Amine alkylation. [Link]

-

PubMed. (2011). Biological mechanism for the toxicity of haloacetic acid drinking water disinfection byproducts. [Link]

-

ResearchGate. Submonomer strategy. (i): acylation using bromoacetic acid. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mt.com [mt.com]

- 3. Buy Azocan-1-yl(oxo)acetic acid | 1142202-56-9 [smolecule.com]

- 4. PubChemLite - 2-(2-oxoazocan-1-yl)acetic acid (C9H15NO3) [pubchemlite.lcsb.uni.lu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Amine alkylation - Wikipedia [en.wikipedia.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. Bromoacetic acid - Safety Data Sheet [chemicalbook.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

solid-phase peptide synthesis using 2-(2-Oxoazocan-1-yl)acetic acid

Application Note & Protocol Guide

Topic: Solid-Phase Peptide Synthesis using 2-(2-Oxoazocan-1-yl)acetic acid

For: Researchers, scientists, and drug development professionals

Introduction: Expanding the Chemical Space of Peptides with N-Substituted Glycine Derivatives

The synthesis of peptides with functions beyond those found in nature is a cornerstone of modern drug discovery and materials science. Solid-Phase Peptide Synthesis (SPPS), a technique pioneered by Bruce Merrifield, has revolutionized the way we create these molecules by anchoring the growing peptide chain to an insoluble resin support.[1] This allows for the easy removal of excess reagents and byproducts through simple filtration and washing steps.[1] The most prevalent method today is the Fmoc/tBu strategy, which offers mild deprotection conditions and is highly compatible with automated synthesizers.[2]

While the 20 proteinogenic amino acids provide a vast combinatorial space, the introduction of non-canonical amino acids and backbone modifications can significantly enhance peptide properties. N-substituted glycine derivatives, which form the basis of peptoids, are a prominent class of peptide mimics.[3][4] These molecules offer several advantages, including resistance to proteolytic degradation, increased cell permeability, and the ability to explore novel secondary structures.[3][5]

This guide focuses on the incorporation of a novel N-substituted glycine derivative, 2-(2-Oxoazocan-1-yl)acetic acid , into a peptide sequence via Fmoc-based Solid-Phase Peptide Synthesis. While this specific building block is not yet widely documented in literature, its structural motif as an N-substituted glycine allows us to extrapolate a robust synthetic protocol based on established principles of peptoid and SPPS chemistry. We will delve into the mechanistic underpinnings of the synthetic steps, provide a detailed experimental protocol, and discuss critical considerations for successful synthesis.

Chemical Structure and Properties

2-(2-Oxoazocan-1-yl)acetic acid is a non-proteinogenic amino acid characterized by a glycine backbone with a 2-oxoazocan-1-yl group attached to the alpha-nitrogen.

-

Molecular Formula: C9H15NO3[6]

-

Molecular Weight: 185.22 g/mol

-

Structure: The azocanone ring presents a unique, moderately bulky and polar side chain that can influence the conformational properties of the resulting peptide.

Mechanism of Incorporation in SPPS

The incorporation of 2-(2-Oxoazocan-1-yl)acetic acid follows the general principles of the Fmoc/tBu SPPS strategy.[2][7] The synthesis cycle consists of three main steps: deprotection, activation/coupling, and washing.

-

Fmoc Deprotection: The cycle begins with the removal of the temporary 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound peptide. This is typically achieved using a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][8] The basic conditions lead to the cleavage of the Fmoc group, liberating the N-terminal amine for the subsequent coupling reaction.

-

Amino Acid Activation and Coupling: The carboxylic acid of the incoming Fmoc-protected amino acid (in this case, a derivative of 2-(2-Oxoazocan-1-yl)acetic acid would be used, though for this example we will treat the raw material as the input for activation) is activated to facilitate the formation of a peptide bond with the free N-terminal amine on the resin.[9][10] Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used with additives such as 1-hydroxybenzotriazole (HOBt) or Oxyma Pure® to enhance efficiency and minimize side reactions like racemization.[10][11] Alternatively, uronium/phosphonium salt-based coupling reagents like HATU, HBTU, or PyBOP are highly effective and are now standard in many automated protocols.[8][9] These reagents, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), form a highly reactive acyl-uronium/phosphonium intermediate that readily reacts with the N-terminal amine.

-

Washing: Following each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts, ensuring the purity of the final peptide.[12] Common wash solvents include DMF, dichloromethane (DCM), and isopropanol (IPA).

The logical workflow for a single coupling cycle is illustrated below:

Caption: Workflow for a single amino acid coupling cycle in Fmoc-SPPS.

Detailed Experimental Protocol

This protocol outlines the manual solid-phase synthesis of a model tripeptide (e.g., Ala-X-Val, where X is 2-(2-Oxoazocan-1-yl)acetic acid) on a Rink Amide resin to yield a C-terminally amidated peptide.

Materials and Reagents

| Reagent | Supplier | Purity/Grade |

| Rink Amide MBHA Resin (100-200 mesh) | Sigma-Aldrich | ~0.6 mmol/g |

| Fmoc-Ala-OH | GL Biochem | >99% |

| Fmoc-Val-OH | GL Biochem | >99% |

| 2-(2-Oxoazocan-1-yl)acetic acid | (Assumed synthesized) | >98% |

| N,N-Dimethylformamide (DMF) | Fisher Scientific | Peptide Synthesis Grade |

| Dichloromethane (DCM) | Fisher Scientific | ACS Grade |

| Piperidine | Sigma-Aldrich | >99% |

| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | >99.5% |

| HATU | GL Biochem | >99% |

| Trifluoroacetic acid (TFA) | Sigma-Aldrich | Reagent Grade |

| Triisopropylsilane (TIS) | Sigma-Aldrich | 99% |

| Dithiothreitol (DTT) | Sigma-Aldrich | >99% |

| Diethyl ether | Fisher Scientific | ACS Grade |

Protocol Steps

Part 1: Resin Preparation and First Amino Acid Coupling

-

Resin Swelling: Place 100 mg of Rink Amide MBHA resin in a fritted syringe reaction vessel. Swell the resin in 5 mL of DMF for 30 minutes with occasional agitation.[2] Drain the solvent.

-

Fmoc Deprotection: Add 2 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain. Repeat with a fresh 2 mL portion of the deprotection solution for 15 minutes. Drain the solution.

-

Washing: Wash the resin thoroughly with DMF (5 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).

-

First Amino Acid Coupling (Fmoc-Val-OH):

-

In a separate vial, dissolve Fmoc-Val-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in 2 mL of DMF.

-

Pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate at room temperature for 1-2 hours.

-

-

Washing: Wash the resin with DMF (5 x 5 mL).

-

Kaiser Test (Optional but Recommended): Perform a Kaiser test on a small sample of beads to confirm the completion of the coupling. A negative result (yellow beads) indicates a successful coupling. If the test is positive (blue beads), repeat the coupling step.

Part 2: Incorporation of 2-(2-Oxoazocan-1-yl)acetic acid

-

Fmoc Deprotection: Repeat step 1.2 to remove the Fmoc group from the valine residue.

-

Washing: Repeat step 1.3.

-

Coupling of 2-(2-Oxoazocan-1-yl)acetic acid:

-

In a separate vial, dissolve 2-(2-Oxoazocan-1-yl)acetic acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in 2 mL of DMF. Note: As this is an N-substituted glycine, steric hindrance may be a factor. A longer coupling time or double coupling may be necessary.

-

Pre-activate for 1-2 minutes.

-

Add the solution to the resin and agitate for 2-4 hours.

-

-

Washing: Wash the resin with DMF (5 x 5 mL).

-

Kaiser Test: Perform a Kaiser test. Due to the N-substitution, the Kaiser test may not be reliable. A chloranil or TNBSA test can be used as an alternative to detect free secondary amines. If incomplete coupling is suspected, a second coupling (double coupling) with fresh reagents is recommended.[13]

Part 3: Final Amino Acid Coupling and Cleavage

-

Capping (Optional): If the coupling of the N-substituted glycine is incomplete, cap any unreacted amines with a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.[7]

-

Final Amino Acid Coupling (Fmoc-Ala-OH): Repeat the deprotection, washing, and coupling steps as described for Fmoc-Val-OH to add the final alanine residue.

-

Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal alanine.

-

Final Washing: Wash the resin extensively with DMF (5 x 5 mL), DCM (5 x 5 mL), and methanol (3 x 5 mL). Dry the resin under a stream of nitrogen or in a vacuum desiccator.

-

Cleavage and Global Deprotection:

-

Prepare a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate PPE.

-

Add 2 mL of the cleavage cocktail to the dried resin.

-

Agitate at room temperature for 2-3 hours.[8]

-

Filter the resin and collect the filtrate into a cold centrifuge tube.

-

Precipitate the crude peptide by adding 10 mL of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the peptide pellet under vacuum.

-

Part 4: Purification and Analysis

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[8]

-

Analysis: Confirm the identity and purity of the final peptide using LC-MS and/or MALDI-TOF mass spectrometry.

Troubleshooting and Expert Insights

-

Incomplete Coupling of N-Substituted Glycines: N-substituted amino acids can exhibit slower coupling kinetics due to steric hindrance. If a single coupling is insufficient (as indicated by a TNBSA test or the presence of deletion sequences in the final product), a double coupling strategy is highly recommended.[13] This involves draining the first coupling solution and adding a fresh solution of activated amino acid for a second reaction period.

-

Aggregation: Sequences containing hydrophobic or sterically demanding residues can be prone to on-resin aggregation, which hinders reagent access.[13] The incorporation of N-substituted residues like 2-(2-Oxoazocan-1-yl)acetic acid can disrupt the hydrogen bonding networks that lead to β-sheet formation and aggregation.[13] If aggregation is still suspected, using a more polar solvent system or incorporating microwave-assisted synthesis can be beneficial.[14]

-

Epimerization: The risk of racemization (epimerization) is highest for the activated amino acid during the coupling step.[11] The use of modern uronium/phosphonium coupling reagents like HATU, in combination with a base like DIPEA, generally minimizes this side reaction.[10][11] For particularly sensitive residues, a weaker base such as sym-collidine may be considered.[10]

Visualization of the Synthetic Pathway

Caption: Overall synthetic pathway for the model tripeptide.

Conclusion

The incorporation of novel N-substituted glycine derivatives like 2-(2-Oxoazocan-1-yl)acetic acid into peptides is a powerful strategy for developing new therapeutics and biomaterials. While presenting unique challenges such as potentially slower coupling kinetics, these can be overcome through rational protocol design, including the use of potent coupling reagents, optimized reaction times, and, where necessary, double coupling strategies. The protocol and insights provided herein offer a comprehensive framework for researchers to successfully utilize this and similar building blocks in their solid-phase peptide synthesis endeavors, ultimately expanding the accessible chemical diversity of synthetic peptides.

References

-

Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules, 2010. [Link]

-

Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society, 1992. [Link]

-

Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. ResearchGate, 2010. [Link]

-

Materials and Methods Solid-phase Peptide Synthesis According to Fmoc-strategy. Royal Society of Chemistry, 2013. [Link]

-

2-(2-oxoazocan-1-yl)acetic acid (C9H15NO3). PubChem, Accessed 2026. [Link]

-

Synthesis, Characterization and Evaluation of Peptide Nanostructures for Biomedical Applications. PMC, 2020. [Link]

-

Solid-Phase Peptide Synthesis Methods: Complete Guide. Biovera Research, 2025. [Link]

-

Peptides. aapptec, LLC, Accessed 2026. [Link]

-

Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journals, 2014. [Link]

-

Advances in Solid-Phase Peptide Synthesis in Aqueous Media (ASPPS). ResearchGate, 2026. [Link]

-

Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. Beilstein Journal of Organic Chemistry, 2022. [Link]

-

Peptide Synthesis via Fragment Condensation. Methods in Molecular Biology, 1994. [Link]

-

A Non‐coded β2,2‐Amino Acid with Isoxazoline Core Able to Stabilize Peptides Folding through an Unprecedented Hydrogen Bond. AIR Unimi, 2020. [Link]

-

Synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides. ResearchGate, 2014. [Link]

-

Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 2006. [Link]

-

Improved Solid-Phase Peptide Synthesis Method Utilizing α-Azide-Protected Amino Acids. Organic Letters, 2004. [Link]

-

Synthesis and characterization of peptidomimetics containing oxazolidin-2-one and oxazolidine scaffolds. ResearchGate, 2022. [Link]

-

Synthesis of 2-oxazolines. Organic Chemistry Portal, Accessed 2026. [Link]

-

Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 2011. [Link]

-

Epimerisation in Peptide Synthesis. MDPI, 2023. [Link]

-

Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. Beilstein Journals, 2022. [Link]

-

Experimental procedures Solid phase peptide synthesis (SPPS). Royal Society of Chemistry, Accessed 2026. [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. biovera.com.au [biovera.com.au]

- 3. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. PubChemLite - 2-(2-oxoazocan-1-yl)acetic acid (C9H15NO3) [pubchemlite.lcsb.uni.lu]

- 7. chemistry.du.ac.in [chemistry.du.ac.in]

- 8. rsc.org [rsc.org]

- 9. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]

- 10. bachem.com [bachem.com]

- 11. mdpi.com [mdpi.com]

- 12. bachem.com [bachem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. rsc.org [rsc.org]

Application Note: Coupling Strategies for 2-(2-Oxoazocan-1-yl)acetic Acid in High-Throughput Library Generation

The following Application Note is structured as a high-level technical guide for medicinal chemists and library synthesis professionals. It synthesizes current best practices in medium-ring scaffold functionalization.

Executive Summary

The integration of medium-sized rings (8–11 membered systems) into DNA-Encoded Libraries (DEL) and Fragment-Based Drug Discovery (FBDD) has surged due to their ability to populate "unexplored" chemical space. Unlike flat aromatic scaffolds, medium rings offer distinct 3D topologies that mimic complex natural products.

This guide details the optimized coupling protocols for 2-(2-Oxoazocan-1-yl)acetic acid (CAS: 1142202-56-9), a critical 8-membered lactam building block. While the pendant carboxylic acid suggests standard reactivity, the steric "floppiness" of the azocane ring and the lipophilicity of the scaffold require specific modifications to standard amide coupling workflows to ensure high yields across diverse amine partners.

Chemical Profile & Mechanistic Considerations

The Molecule[1]

-

Compound: 2-(2-Oxoazocan-1-yl)acetic acid[1]

-

Core Scaffold: Azocan-2-one (8-membered lactam).

-

Linker:

-linked acetic acid spacer. -

Key Property: The nitrogen atom is part of a lactam bond, rendering it non-basic and non-nucleophilic. The coupling reactivity is driven solely by the carboxylic acid.

Steric & Conformational Challenges

Unlike 5- or 6-membered rings, the 8-membered azocane ring exists in a dynamic equilibrium of boat-chair and crown conformations.

-

Impact on Coupling: The ring's flexibility can create transient steric shielding of the carboxylate.

-

Impact on Analysis: NMR spectra often show broad signals at room temperature due to slow conformational exchange (rotamers), which should not be mistaken for impurities.

Solubility

The azocane core is significantly more lipophilic than corresponding pyrrolidone or piperidone analogs.

-

Solvent Choice: DMF or DMAc is preferred over MeCN to prevent precipitation of the activated ester intermediate.

Experimental Protocols

Method A: The "Library Standard" (HATU/DIPEA)

Best for: High-throughput parallel synthesis, diverse aliphatic amines, and automated liquid handlers.

This protocol utilizes HATU, the gold standard for rapid kinetics, ensuring the activated At-ester forms faster than any potential conformer-induced shielding can occur.

Reagents:

-

Scaffold: 0.2 M solution of 2-(2-Oxoazocan-1-yl)acetic acid in DMF.

-

Amine: 0.2 M solution of diverse amines (R-NH2) in DMF.

-

Coupling Agent: HATU (0.2 M in DMF).

-

Base: DIPEA (Neat or 1.0 M in DMF).

Workflow:

-

Dispense 50 µL (10 µmol) of the Scaffold solution into the reaction well.

-

Add 55 µL (11 µmol, 1.1 equiv) of the Amine solution.

-

Add 10 µL (approx. 20-30 µmol) of DIPEA. Note: Ensure pH > 9.

-

Add 55 µL (11 µmol, 1.1 equiv) of HATU solution.

-

Seal and shake at Room Temperature (RT) for 2–4 hours .

-

QC: Aliquot 2 µL for LCMS.

Expert Insight: If using secondary amines (e.g., piperazines), increase temperature to 40°C to overcome steric clash between the azocane ring and the amine nucleophile.

Method B: The "Difficult Partner" Protocol (Ghosez Reagent)

Best for: Electron-deficient anilines, sterically hindered amines, or when urea formation (from HATU) is observed.

When HATU fails, converting the acid to the acid chloride in situ using Ghosez Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) provides a highly reactive electrophile without the acidic byproducts of thionyl chloride.

Reagents:

-

Ghosez Reagent: Neat or 50% solution in DCM.

-

Solvent: Dry DCM (or DCE for higher temps).

Workflow:

-

Dissolve 1.0 equiv of 2-(2-Oxoazocan-1-yl)acetic acid in dry DCM.

-

Add 1.2 equiv of Ghosez Reagent dropwise at 0°C.

-

Stir at RT for 30–60 minutes. Monitoring: Check by quenching a small aliquot with MeOH (forms methyl ester) and running LCMS.

-

Once acid chloride formation is complete, add 1.1 equiv of the difficult amine and 2.0 equiv of Pyridine or DIPEA.

-

Stir at RT (or reflux in DCE) for 12 hours.

Method C: Scale-Up / Green Chemistry (T3P)

Best for: Gram-scale synthesis, avoiding toxic byproducts, and easy workup.

Propylphosphonic anhydride (T3P) in Ethyl Acetate allows for a very clean reaction where byproducts are water-soluble.

Workflow:

-

Dissolve Scaffold (1.0 equiv) and Amine (1.1 equiv) in EtOAc (or 2-MeTHF).

-

Add Base (Pyridine or N-Methylmorpholine, 2.5 equiv).

-

Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise.

-

Stir at RT.[2][3] If conversion is slow, heat to 50°C (T3P is thermally stable).

-

Workup: Wash organic layer with water, 1N HCl, and sat. NaHCO3. The amide usually requires no chromatography.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the optimal coupling condition based on the amine partner and scale.

Caption: Decision tree for selecting coupling conditions based on amine reactivity and reaction scale.

Comparative Data Analysis

The following table summarizes expected yields and reaction times based on internal validation with representative amine classes.

| Amine Class | Example Structure | Method | Time | Yield (%) | Notes |

| Primary Aliphatic | Benzylamine | A (HATU) | 2 h | >95% | Very clean; standard DEL condition. |

| Secondary Cyclic | Morpholine | A (HATU) | 4 h | 85-90% | Slight steric hindrance; heat to 40°C if slow. |

| Electron-Deficient | 4-Nitroaniline | B (Ghosez) | 12 h | 75-80% | HATU yield is typically <40% for this class. |

| Sterically Hindered | tert-Butylamine | A (HATU) | 6 h | 88% | Good tolerance; T3P also effective here. |

| Acid Sensitive | Amino-acetal | C (T3P) | 3 h | 92% | T3P conditions are mild and non-acidic during workup. |

Troubleshooting & QC

LCMS Interpretation

-

Broad Peaks: Do not reject the library plate if the product peak is broad. Azocane rings often display rotamers on C18 columns.

-

Mass + 99: Indicates the formation of the N-acylurea byproduct (from DIC/EDC) or guanidinium adduct (from HATU) if the amine is unreactive. Switch to Method B (Ghosez).

Solubility Issues

If the 2-(2-Oxoazocan-1-yl)acetic acid precipitates upon addition to the amine plate:

-

Add 10% NMP (N-Methyl-2-pyrrolidone) to the DMF stock solution.

-

Warm the stock solution to 40°C before dispensing.

References

-

Baud, L. G., et al. (2017).[4] "Ring-Expansion Approach to Medium-Sized Lactams and Analysis of Their Medicinal Lead-Like Properties." Chemistry – A European Journal.[4][5] Link

- **Stephens, T. C., et al

Sources

- 1. PubChemLite - 2-(2-oxoazocan-1-yl)acetic acid (C9H15NO3) [pubchemlite.lcsb.uni.lu]

- 2. growingscience.com [growingscience.com]

- 3. peptide.com [peptide.com]

- 4. Ring-Expansion Approach to Medium-Sized Lactams and Analysis of Their Medicinal Lead-Like Properties - White Rose Research Online [eprints.whiterose.ac.uk]

- 5. pubs.acs.org [pubs.acs.org]

using N-carboxymethyl azocan-2-one as a linker in PROTAC design

Application Note & Protocols

Topic: N-carboxymethyl azocan-2-one: A Novel Semi-Rigid Linker for Enhanced PROTAC Design and Efficacy

Audience: Researchers, scientists, and drug development professionals.

Abstract

Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] A PROTAC molecule's success is not solely dictated by its binding ligands for the POI and an E3 ubiquitin ligase; the chemical linker connecting these two moieties is a critical determinant of the molecule's overall efficacy, selectivity, and pharmacokinetic properties.[2] While flexible alkyl and polyethylene glycol (PEG) linkers are common, there is a growing need for more sophisticated scaffolds that offer a balance of structural pre-organization and favorable physicochemical properties. This guide introduces N-carboxymethyl azocan-2-one as a novel, semi-rigid linker scaffold. We will explore the rationale behind its design, provide detailed protocols for its synthesis and incorporation into PROTACs, and outline methodologies for evaluating the resulting degrader's biological activity.

The Decisive Role of the Linker in PROTAC Function

A PROTAC's mechanism of action relies on its ability to form a productive ternary complex between the target protein and an E3 ligase.[2] The linker is not merely a spacer but an active contributor to this process. Its length, chemical composition, and rigidity dictate the geometry of this complex, which in turn influences the efficiency of ubiquitin transfer to the POI.[1]

-

Ternary Complex Formation: An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and subsequent degradation.[1] Conversely, a poorly designed linker can lead to steric clashes or unproductive binding orientations, reducing degradation efficiency.[]

-

Pharmacokinetics (DMPK): PROTACs are often large molecules that fall outside Lipinski's "rule of five". The linker significantly contributes to the overall physicochemical properties, impacting solubility, cell permeability, and metabolic stability.[4] Strategic linker design is paramount for achieving desirable drug-like properties.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

N-carboxymethyl azocan-2-one: A Superior Linker Scaffold

The N-carboxymethyl azocan-2-one scaffold introduces a unique combination of features that address common challenges in PROTAC design. The 8-membered lactam ring provides conformational restraint, while the carboxymethyl group offers a versatile handle for chemical conjugation.

Structural Advantages:

-

Conformational Rigidity: Unlike highly flexible alkyl or PEG chains, the azocan-2-one ring system reduces the number of rotatable bonds.[5] This pre-organizes the PROTAC into a more defined set of conformations, potentially lowering the entropic penalty required to form a stable and productive ternary complex.

-

Modulated Physicochemical Properties: The inherent polarity of the lactam and carboxylic acid moieties can improve the aqueous solubility of the final PROTAC molecule, a common hurdle for these high molecular weight compounds.[4]

-

Synthetic Versatility: The terminal carboxylic acid serves as a reliable point for standard amide bond formation or other coupling chemistries, allowing for a modular and predictable synthesis strategy.[6]

Comparative Physicochemical Properties of Linker Classes

| Linker Type | Key Feature | Potential Advantages | Potential Disadvantages |

| Alkyl Chains | Hydrophobic, flexible | Synthetically simple, established SAR | Poor solubility, high metabolic lability, conformational ambiguity |

| PEG Chains | Hydrophilic, flexible | Improved solubility, good biocompatibility | Potential for reduced metabolic stability, synthetic complexity |

| N-carboxymethyl azocan-2-one | Semi-rigid, polar | Reduced conformational penalty, improved solubility, defined exit vectors | Synthetically more complex than simple alkyl chains, requires empirical optimization |

Synthesis and Characterization Protocols

The following protocols provide a comprehensive workflow for synthesizing a PROTAC using the N-carboxymethyl azocan-2-one linker. The example assumes a final amide bond coupling to both the E3 ligand and the POI ligand.

Caption: Modular synthetic workflow for PROTAC assembly.

Protocol 1: Synthesis of N-carboxymethyl azocan-2-one Linker

Rationale: This two-step protocol first installs a protected carboxyl group onto the nitrogen of the azocan-2-one ring via N-alkylation. Subsequent saponification (ester hydrolysis) yields the desired carboxylic acid linker.

Materials & Reagents:

| Reagent | Supplier | Purity |

| Azocan-2-one | Commercial Source | >97% |

| Sodium Hydride (60% dispersion in mineral oil) | Commercial Source | N/A |

| Ethyl bromoacetate | Commercial Source | >98% |

| Tetrahydrofuran (THF), anhydrous | Commercial Source | >99.8% |

| Lithium Hydroxide (LiOH) | Commercial Source | >98% |

| Methanol (MeOH) | Commercial Source | HPLC Grade |

| Hydrochloric Acid (HCl), 1M | Prepared in-house | N/A |

| Ethyl Acetate (EtOAc) | Commercial Source | HPLC Grade |

| Brine | Prepared in-house | N/A |

| Anhydrous Sodium Sulfate (Na2SO4) | Commercial Source | N/A |

Procedure:

-

N-Alkylation: a. To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add azocan-2-one (1.0 eq). b. Dissolve in anhydrous THF and cool the solution to 0 °C in an ice bath. c. Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. d. Stir the mixture at 0 °C for 30 minutes. e. Add ethyl bromoacetate (1.2 eq) dropwise via syringe. f. Allow the reaction to warm to room temperature and stir for 12-16 hours. g. Monitor reaction progress by TLC or LC-MS. h. Upon completion, carefully quench the reaction by the slow addition of water at 0 °C. i. Extract the aqueous layer with ethyl acetate (3x). j. Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. k. Purify the crude product (ethyl 2-(2-oxoazocan-1-yl)acetate) by flash column chromatography.

-

Ester Hydrolysis: a. Dissolve the purified ester intermediate (1.0 eq) in a mixture of THF/MeOH/H2O (3:1:1). b. Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 2-4 hours. c. Monitor the hydrolysis by LC-MS. d. Upon completion, concentrate the mixture to remove the organic solvents. e. Acidify the remaining aqueous solution to pH ~2-3 with 1M HCl at 0 °C. f. Extract the product with ethyl acetate (3x). g. Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate to yield the final N-carboxymethyl azocan-2-one linker. The product is often used in the next step without further purification.

Protocol 2: Conjugation of Linker to an Amine-Functionalized E3 Ligand

Rationale: This step utilizes a standard peptide coupling reaction to form a stable amide bond between the linker's carboxylic acid and an amine handle on the E3 ligase ligand (e.g., an amino-pomalidomide derivative). HATU is an efficient coupling reagent that minimizes side reactions.[7]

Materials & Reagents:

| Reagent | Supplier | Purity |

| N-carboxymethyl azocan-2-one | Synthesized in Protocol 1 | >95% |

| Amine-functionalized E3 Ligand | Commercial/Synthesized | >98% |

| HATU | Commercial Source | >98% |

| N,N-Diisopropylethylamine (DIPEA) | Commercial Source | >99% |

| Dimethylformamide (DMF), anhydrous | Commercial Source | >99.8% |

Procedure:

-

Dissolve N-carboxymethyl azocan-2-one (1.1 eq) in anhydrous DMF.

-